Ravidomycin N-oxide
Overview
Description
Ravidomycin N-oxide is a derivative of ravidomycin, a member of the gilvocarcin-class antitumor antibiotics. These compounds are known for their aryl C-glycoside structures and potent antitumor activities. This compound, like its parent compound, exhibits significant biological activities, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ravidomycin N-oxide can be synthesized through the oxidation of ravidomycin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces ravidus, a bacterium known for producing ravidomycin. The fermentation broth is then subjected to extraction and purification processes to isolate ravidomycin, which is subsequently oxidized to form this compound .
Chemical Reactions Analysis
Types of Reactions: Ravidomycin N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of ravidomycin to this compound.
Reduction: this compound can be reduced back to ravidomycin under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the glycoside moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: this compound.
Reduction: Ravidomycin.
Substitution: Derivatives with modified glycoside moieties.
Scientific Research Applications
Ravidomycin N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on cellular processes and its potential as a photosensitizer.
Medicine: Explored for its antitumor properties and potential use in photodynamic therapy.
Industry: Utilized in the development of new antibiotics and anticancer agents
Mechanism of Action
Ravidomycin N-oxide exerts its effects primarily through DNA damage. It acts as a photosensitizer, generating reactive oxygen species upon exposure to light, which in turn cause DNA strand breaks and inhibit DNA synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Gilvocarcin V: Another member of the gilvocarcin-class antibiotics with a similar aryl C-glycoside structure.
Desacetylravidomycin: A derivative of ravidomycin with similar biological activities.
Chromone Alkaloids: Compounds with similar structural features and biological activities
Uniqueness: Ravidomycin N-oxide is unique due to its potent photosensitizing properties and its ability to generate reactive oxygen species upon light activation. This makes it particularly useful in photodynamic therapy, a treatment modality that leverages light to activate photosensitizing drugs for targeted cancer treatment .
Biological Activity
Ravidomycin N-oxide, a derivative of the natural product ravidomycin, has garnered attention for its biological activity, particularly in the fields of oncology and microbiology. This article presents a detailed overview of the compound's biological properties, including its antitumor and antibacterial activities, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is produced by the actinomycete Streptomyces ravidus. It is structurally related to deacetylravidomycin, which has demonstrated significant antitumor activity against various cancer cell lines. The synthesis of this compound from ravidomycin allows for the exploration of its biological efficacy and potential therapeutic applications.
Antitumor Activity
This compound exhibits notable antitumor properties. Research indicates that it is effective against several cancer models, including:
- P388 Leukemia : this compound shows potent antitumor activity against P388 leukemia cells.
- Meth A Fibrosarcoma : The compound also demonstrates efficacy against Meth A fibrosarcoma, providing a promising avenue for cancer treatment.
In comparative studies, this compound was found to be less toxic than its precursor, deacetylravidomycin, while maintaining a broad spectrum of activity against tumor cells .
Antibacterial Activity
While this compound is primarily recognized for its antitumor effects, it also possesses antibacterial properties. However, its antibacterial activity is reported to be less potent than that of deacetylravidomycin. The compound's mechanism involves the inhibition of bacterial DNA and RNA synthesis, which is critical for bacterial growth and replication .
The biological activity of this compound can be attributed to its interaction with cellular targets involved in nucleic acid synthesis. Specifically:
- Inhibition of Topoisomerase II : this compound acts as a potent inhibitor of human topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA processes in both bacterial and cancer cells .
- DNA Intercalation : The compound may intercalate into DNA strands, causing structural distortions that hinder replication and transcription.
Case Study 1: Efficacy Against P388 Leukemia
A study evaluated the efficacy of this compound in treating P388 leukemia in mice. The results indicated a significant reduction in tumor size compared to control groups treated with saline. The study highlighted the compound's potential as a therapeutic agent in hematological malignancies.
Case Study 2: Antibacterial Properties
In vitro assays demonstrated that this compound exhibited antibacterial activity against various strains of Staphylococcus aureus. While less potent than deacetylravidomycin, it still showed promise as an alternative treatment option for drug-resistant bacterial infections.
Comparative Table of Biological Activities
Compound | Antitumor Activity | Antibacterial Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Inhibition of topoisomerase II |
Deacetylravidomycin | Very High | High | Inhibition of DNA/RNA synthesis |
Properties
IUPAC Name |
(2S,3R,4R,5R,6R)-5-acetyloxy-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO10/c1-8-16-11-19-23(21(12-16)38-6)18-13-22(39-7)25-20(34)10-9-17(24(25)29(18)42-31(19)36)30-27(35)26(32(4,5)37)28(14(2)40-30)41-15(3)33/h8-14,26-28,30,34-35H,1H2,2-7H3/t14-,26-,27-,28+,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRNEUMZVBWRJJ-LSXWJJIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)[N+](C)(C)[O-])OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C=C)OC)OC)O)[N+](C)(C)[O-])OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921397 | |
Record name | 4-O-Acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylnitroryl)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114494-30-3 | |
Record name | Deacetylravidomycin N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114494303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-O-Acetyl-1,5-anhydro-3,6-dideoxy-3-(dimethylnitroryl)-1-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxo-6H-benzo[d]naphtho[1,2-b]pyran-4-yl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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